molecular formula C3H22O8 B14171073 Methanol;pentahydrate CAS No. 921771-26-8

Methanol;pentahydrate

Cat. No.: B14171073
CAS No.: 921771-26-8
M. Wt: 186.20 g/mol
InChI Key: LOFUOGPWYICVSV-UHFFFAOYSA-N
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Description

Methanol (CH₃OH) itself is a simple alcohol widely used as a solvent, antifreeze, and hydrate inhibitor. The term "pentahydrate" typically refers to crystalline compounds containing five water molecules (e.g., CuSO₄·5H₂O). However, methanol can interact with hydrates in two key contexts:

  • Hydrate Inhibition: Methanol is a common thermodynamic inhibitor of gas hydrates (e.g., methane clathrates) in oil and gas pipelines, where it disrupts hydrogen bonding between water molecules, preventing hydrate formation .
  • Solvent for Pentahydrate Salts: Methanol dissolves or interacts with pentahydrate salts like copper sulfate pentahydrate (CuSO₄·5H₂O), influencing their solubility and crystallization behavior .

This article focuses on methanol’s roles in these systems and compares it with structurally or functionally similar compounds.

Properties

CAS No.

921771-26-8

Molecular Formula

C3H22O8

Molecular Weight

186.20 g/mol

IUPAC Name

methanol;pentahydrate

InChI

InChI=1S/3CH4O.5H2O/c3*1-2;;;;;/h3*2H,1H3;5*1H2

InChI Key

LOFUOGPWYICVSV-UHFFFAOYSA-N

Canonical SMILES

CO.CO.CO.O.O.O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of methanol typically involves the catalytic hydrogenation of carbon monoxide using syngas (a mixture of CO and H₂) derived from natural gas, coal, or biomass. The process is carried out in large-scale reactors under high pressure (50-100 atm) and temperature (200-300°C) with a copper-based catalyst.

Chemical Reactions Analysis

Types of Reactions

Methanol undergoes various chemical reactions, including:

    Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂). [ 2\text{CH}_3\text{OH} + \text{O}_2 \rightarrow 2\text{CH}_2\text{O} + 2\text{H}_2\text{O} ]

    Reduction: Methanol can be reduced to methane in the presence of strong reducing agents.

    Substitution: Methanol can undergo nucleophilic substitution reactions to form methyl ethers and esters.

Common Reagents and Conditions

    Oxidation: Catalysts such as silver or copper are used, and the reaction is typically carried out at elevated temperatures.

    Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

    Formaldehyde: Used in the production of resins and plastics.

    Methyl Ethers and Esters: Used as solvents and intermediates in organic synthesis.

Scientific Research Applications

Methanol;pentahydrate has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in various chemical reactions and syntheses.

    Biology: Utilized in the preservation and fixation of biological specimens.

    Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.

    Industry: Employed in the production of formaldehyde, acetic acid, and other chemicals.

Mechanism of Action

The mechanism of action of methanol involves its metabolism in the body. Methanol is oxidized by alcohol dehydrogenase to formaldehyde, which is further oxidized to formic acid by formaldehyde dehydrogenase. Formic acid is then metabolized to carbon dioxide and water. The toxic effects of methanol are primarily due to the accumulation of formic acid, which can cause metabolic acidosis and damage to the optic nerve .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanol vs. Other Hydrate Inhibitors

Methanol is often compared to ethylene glycol and ethanol in hydrate inhibition. Key differences include:

Property Methanol Ethylene Glycol Ethanol
Freezing Point −97.6°C −12.9°C −114°C
LD₅₀ (Oral, Rat) 5,628 mg/kg 4,700 mg/kg 7,060 mg/kg
Inhibition Efficiency High at low temps Moderate Lower than methanol
Environmental Impact Toxic, requires recovery Less volatile, reusable Biodegradable

Methanol’s low cost and high efficiency make it preferred in harsh climates (e.g., Siberia), but its toxicity drives research into alternatives like ionic liquids .

Solubility of Pentahydrate Salts in Methanol vs. Other Solvents

Copper sulfate pentahydrate (CuSO₄·5H₂O) serves as a model system.

Solvent Solubility (g/100 mL, 18°C) Application Context
Water 31.6 Industrial crystallization
Methanol 1.04 Analytical chemistry
Ethanol Insoluble Limited use

This low solubility makes methanol useful for selective crystallization or purification of coordination compounds, as seen in [Cu(Gly)(H₂O)(bipy)]₂SO₄·H₂O synthesis .

Methanol in Pharmaceutical Hydrates

Methanol is a solvent in processing hydrated pharmaceuticals. For example:

  • Morphine Sulfate Pentahydrate: Dissolved in methanol for calibration and formulation .
  • Adenosine 3′,5′-Cyclic Monophosphate Sodium: Methanol trihydrate transforms into a pentahydrate under controlled humidity, aiding solvent removal .

Comparatively, ethanol or acetone may alter crystallization kinetics or hydrate stability, making methanol preferred for specific APIs (Active Pharmaceutical Ingredients).

Key Data Tables

Table 1: Thermodynamic Properties of Methanol vs. Competitors

Property Methanol Ethylene Glycol Ethanol
Boiling Point (°C) 64.7 197.3 78.2
Flash Point (°C) 11 111 13
Vapor Pressure (mmHg) 97.6 0.12 43.9

Table 2: Solubility of Copper Sulfate Pentahydrate

Solvent Solubility (g/100 mL) Key Use Case
Water 31.6 Electroplating, agriculture
Methanol 1.04 Analytical standards
Glycerol 33.3 Niche industrial processes

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